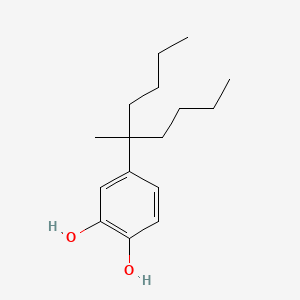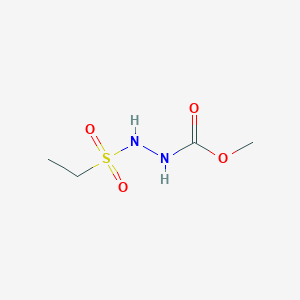![molecular formula C15H13N3O2 B14613323 Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- CAS No. 57259-58-2](/img/structure/B14613323.png)
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a phenyl ring substituted with an ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization of the phenyl ring. One common method involves the condensation of diphenylhydrazone with pyridine in the presence of iodine . Another approach is the Buchwald–Hartwig reaction, where intermediate compounds are coupled with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods include the use of palladium-catalyzed reactions, such as the Miyaura borylation reaction and Suzuki coupling, to introduce various functional groups .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for base-catalyzed reactions, and various palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- involves the inhibition of specific kinases. The compound binds to the ATP purine binding site of kinases, such as cyclin-dependent kinases (CDKs) and TRKs, forming hydrogen bonds with key amino acid residues. This binding inhibits the kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with distinct substitution patterns.
1H-Pyrazolo[4,3-c]pyridine: Known for its kinase inhibitory activity.
Uniqueness
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the ethoxy group on the phenyl ring contributes to its distinct pharmacokinetic properties, making it a promising candidate for further drug development .
Propiedades
Número CAS |
57259-58-2 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(4-ethoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-14-11(8-16-15-12(14)9-17-18-15)13(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17,18) |
Clave InChI |
UUFCJXBBFXOXKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=NC2=NNC=C12)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)

![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)


![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)

![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)


